molecular formula C20H19N5O3S2 B10876903 4-[({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide

4-[({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide

Katalognummer: B10876903
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: UBEBVYGXYWUUBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide is a heterocyclic hybrid molecule integrating multiple pharmacophores:

  • A benzenesulfonamide core, known for its role in carbonic anhydrase inhibition and diuretic activity .
  • An ethylamino linker facilitating intramolecular charge transfer and interactions with biological targets.

Its design aligns with trends in sulfonamide-based drug discovery, where modular synthesis allows for tuning of pharmacokinetic and pharmacodynamic properties .

Eigenschaften

Molekularformel

C20H19N5O3S2

Molekulargewicht

441.5 g/mol

IUPAC-Name

4-[[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]methyl]benzenesulfonamide

InChI

InChI=1S/C20H19N5O3S2/c1-12(22-11-14-7-9-15(10-8-14)30(21,27)28)18-13(2)24-25(19(18)26)20-23-16-5-3-4-6-17(16)29-20/h3-10,24H,11H2,1-2H3,(H2,21,27,28)

InChI-Schlüssel

UBEBVYGXYWUUBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=C(C=C4)S(=O)(=O)N)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-[({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S with a molar mass of approximately 430.49 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group further enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTypeMIC (µg/ml)Target Organism
Compound ABenzothiazole Derivative50Staphylococcus aureus
Compound BBenzimidazole Derivative62.5E. coli
Compound CBenzothiazole Derivative12.5Salmonella typhi

These findings suggest that the target compound may also possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of compounds featuring the benzothiazole and pyrazole scaffolds has been widely studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

A study highlighted that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating promising activity.

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)15
Compound EHT-29 (Colon Cancer)25
Compound FA549 (Lung Cancer)20

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, compounds with benzothiazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for the development of new anti-inflammatory drugs.

A recent study demonstrated that a related compound significantly reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Case Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the benzothiazole ring enhanced antibacterial activity significantly.
  • Case Study on Anticancer Activity : A derivative similar to the target compound was evaluated for its effects on apoptosis in human leukemia cells. The study found that treatment with the compound led to increased levels of apoptotic markers compared to control groups.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving inflammatory bowel disease models, a related pyrazole compound was administered, resulting in reduced bowel inflammation and improved histological scores.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Analogues

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Reported Activity Reference
Target Compound Benzenesulfonamide + pyrazolone Benzothiazole, ethylamino linker Not reported Hypothesized enzyme inhibition
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Benzenesulfonamide + pyrazole Thiadiazole ring, chloro and methyl groups ~470–520 g/mol Anti-inflammatory
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide + pyrazoline Hydroxyphenyl, dihydro-pyrazoline ring ~350–400 g/mol Carbonic anhydrase inhibition
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-1-phenyl-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide Benzenesulfonamide + pyrazole Thiazolidinone, sec-butyl, dimethyl groups 526.7 g/mol Not reported (structural focus)
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)aminobenzenesulfonamide Benzenesulfonamide + pyrazole Phenyl, methyleneamino linker ~350–400 g/mol Diuretic (in silico prediction)

Key Observations :

  • Pyrazoline derivatives () exhibit saturated rings, enhancing conformational rigidity compared to the unsaturated pyrazolone core in the target compound .

Computational and Crystallographic Studies

  • Docking Studies : AutoDock4 () has been used to predict binding modes of sulfonamide derivatives to CA-IX, highlighting hydrogen bonding with Zn<sup>2+</sup> and hydrophobic interactions with aryl groups .
  • Crystallography : SHELX () and ORTEP () resolved crystal structures of related compounds, confirming Z/E configurations and planarity of heterocyclic systems .
  • Electronic Properties: Multiwfn () analyzed electrostatic potentials of sulfonamides, correlating electron-deficient sulfonamide groups with enhanced enzyme binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.